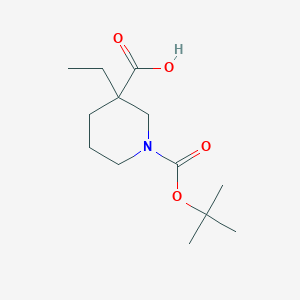

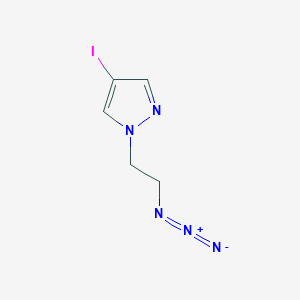

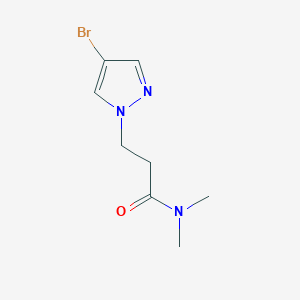

1-(2-azidoethyl)-4-iodo-1H-pyrazole

Overview

Description

Synthesis Analysis

The synthesis of such compounds usually involves the reaction of an appropriate pyrazole derivative with an azidoethyl compound. The exact method would depend on the specific structures of the starting materials .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis

Azido compounds can participate in various chemical reactions, most notably click reactions with alkynes to form triazoles . Pyrazoles can also undergo various reactions depending on the substituents present on the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific structure. Properties such as solubility, melting point, boiling point, etc., can be determined using various experimental techniques .Scientific Research Applications

Multicomponent Pyrazole Synthesis

- Pyrazoles, including structures related to 1-(2-azidoethyl)-4-iodo-1H-pyrazole, are crucial in the synthesis of bioactive compounds and pharmaceuticals. A notable approach involves the oxidative coupling of alkynes, nitriles, and titanium imido complexes, forming the N-N bond in pyrazoles via oxidation-induced coupling. This method avoids hazardous reagents like hydrazine, highlighting the importance of pyrazoles in synthetic chemistry (Pearce et al., 2020).

Arylation and N-Alkylation of Pyrazoles

- Pyrazoles are pivotal in developing complex arylated structures for pharmaceutical applications. A study reported the catalytic intermolecular C-H arylation of pyrazoles, demonstrating a new approach to synthesize complex arylated pyrazoles. This process highlights the versatility of pyrazoles in creating pharmacologically relevant compounds (Goikhman et al., 2009).

Homocoupling Reactions and Coordination Chemistry

- In coordination chemistry, pyrazoles, including those similar to this compound, are used to synthesize bipyrazole ligands through homocoupling reactions. These ligands are instrumental in forming coordination polymers and metal-organic frameworks, underscoring the role of pyrazoles in materials science (Mogensen et al., 2020).

Biological Activities of Pyrazole Compounds

- Beyond their synthetic utility, pyrazole derivatives exhibit a broad spectrum of biological activities. Research has shown that these compounds, including potentially those structurally related to this compound, serve as crucial pharmacophores in designing drugs with anti-inflammatory, antiviral, anticancer, and antibacterial properties. This highlights the significant potential of pyrazoles in drug development (Faria et al., 2017).

Mechanism of Action

Target of Action

Azide-containing compounds are often used in click chemistry applications, suggesting that this compound may interact with a variety of biological targets .

Mode of Action

Azide groups are known to participate in click chemistry reactions, which involve the formation of a covalent bond with a complementary functional group . This suggests that 1-(2-azidoethyl)-4-iodo-1H-pyrazole may interact with its targets through covalent bonding.

Biochemical Pathways

Azide-containing compounds are often used as building blocks in the synthesis of complex molecules, suggesting that this compound may be involved in various biochemical pathways .

Pharmacokinetics

It’s worth noting that the azide group in the compound could potentially affect its bioavailability .

Result of Action

Given the reactivity of azide groups, this compound could potentially induce significant changes at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other reactive species could potentially affect the reactivity of the azide group and thus the compound’s overall action .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2-azidoethyl)-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN5/c6-5-3-9-11(4-5)2-1-8-10-7/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNQUGUMJPWDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCN=[N+]=[N-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid](/img/structure/B1531180.png)

![Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1531184.png)

![2-Methyl-1-(2-{[(methylamino)carbonyl]amino}ethyl)-1H-benzimidazole-5-carboxylic acid](/img/structure/B1531195.png)

![3-Bromo-6-chloroimidazo[1,2-a]pyrimidine](/img/structure/B1531196.png)

![[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1531197.png)